

The Impact of ACY-957 on Gene Expression: A Technical Guide

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Compound of Interest

Compound Name: ACY-957

Cat. No.: B15586243

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Introduction

ACY-957 is a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more compact chromatin structure, generally associated with transcriptional repression. Inhibition of HDAC1 and HDAC2 by **ACY-957** results in histone hyperacetylation, leading to a more open chromatin state and the modulation of gene expression. This technical guide provides an in-depth overview of the effects of **ACY-957** on gene expression, with a focus on its therapeutic potential in hemoglobinopathies. The information presented herein is based on preclinical studies and is intended to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action

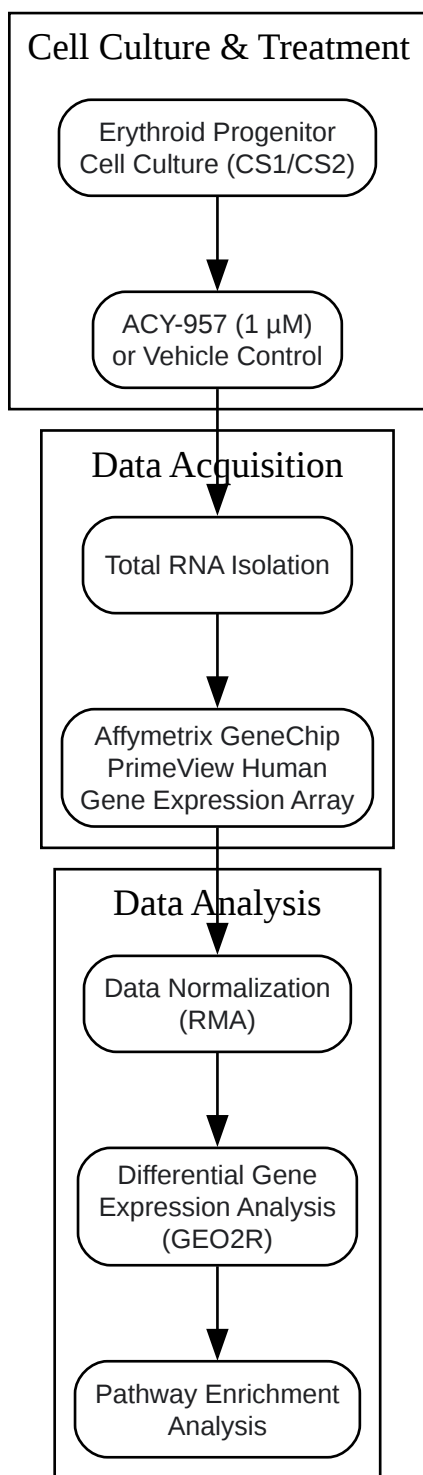
ACY-957 is an orally active small molecule that demonstrates high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.^[1] The primary mechanism of action of **ACY-957** involves the inhibition of HDAC1 and HDAC2 enzymatic activity, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in the cellular epigenetic landscape directly influences the transcription of a variety of genes.

A key therapeutic application of **ACY-957** has been investigated in the context of sickle cell disease (SCD) and β -thalassemia. In these conditions, reactivation of fetal hemoglobin (HbF)

can ameliorate the clinical phenotype. **ACY-957** has been shown to induce the expression of the γ -globin gene (HBG), a component of HbF, through the upregulation of the transcription factor GATA2.^{[2][3][4]}

Signaling Pathway

The signaling pathway initiated by **ACY-957** leading to the induction of fetal hemoglobin is centered on the epigenetic regulation of the GATA2 gene.



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